molecular formula C15H27N3O2 B14959000 1-Tert-butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

1-Tert-butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B14959000
M. Wt: 281.39 g/mol
InChI Key: OKQGTJIJDFHBHT-UHFFFAOYSA-N
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Description

1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a piperazine moiety, and tert-butyl and ethyl substituents.

Preparation Methods

The synthesis of 1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .

Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to control the reaction environment. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of 1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one lies in its combination of these structural features, which contribute to its diverse range of applications and potential as a lead compound in drug discovery.

Properties

Molecular Formula

C15H27N3O2

Molecular Weight

281.39 g/mol

IUPAC Name

1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C15H27N3O2/c1-5-16-6-8-17(9-7-16)14(20)12-10-13(19)18(11-12)15(2,3)4/h12H,5-11H2,1-4H3

InChI Key

OKQGTJIJDFHBHT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CC(=O)N(C2)C(C)(C)C

Origin of Product

United States

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